molecular formula C14H15BrN2O2 B560475 Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate CAS No. 1346703-23-8

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

Cat. No.: B560475
CAS No.: 1346703-23-8
M. Wt: 323.19
InChI Key: WDIOILXQEARMBV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, antiangiogenic, and antioxidant properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate typically involves the bromination of 1-cyclopentyl-1H-indazole-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated product.

    Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer, antiangiogenic, and antioxidant properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

    6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A closely related compound with similar biological activities.

    1-cyclopentyl-1H-indazole-4-carboxylate: The non-brominated analog of the compound.

    Other Indazole Derivatives: Various indazole derivatives with different substituents on the indazole ring.

Uniqueness: Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOILXQEARMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ice-cooled methyl 6-bromo-1H-indazole-4-carboxylate (2 g, 7.84 mmol) in 30 mL of DMF was treated with NaH (60%, 345 mg, 8.63 mmol) and the mixture was stirred for 1 hr at 0° C. Iodocyclopentane (2.31 g, 11.8 mmol) was then added and the mixture was stirred at 100° C. overnight. After cooling to RT, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed with water and brine, dried over MgSO4, filtered and evaporated. Hexanes was added to the brown oil and it was purified using silica gel chromatography (eluent: Hex/EtOAc, gradient 0 to 25%). The less polar product was evaporated to give an orange oil, and was dried on hivac overnight. The product was confirmed to be the alkylated 1-isomer as suggested by 2D H NMR, and was collected as 807 mg (32%). 1H NMR (400 MHz, DMSO-d6): δ 8.40 (s, 1H) 8.37 (s, 1H) 7.81 (d, J=1.52 Hz, 1H) 5.26 (quin, J=7.07 Hz, 1H) 3.95 (s, 3H) 2.08-2.17 (m, 2H) 1.93-2.01 (m, 2H) 1.82-1.92 (m, 2H) 1.64-1.73 (m, 2H); LCMS (ES+): m/z=323.3/325.3
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 6-bromo-1H-indazole-4-carboxylate (10 g, 39.3 mmol) in acetonitrile (100 mL), was added cesium carbonate (19.2 g, 59.05 mmol) followed by bromocyclopentane (11.93 g, 78.3 mmol). The reaction mass was stirred at 90° C. for 3-4 h. On completion of reaction, acetonitrile was removed under reduced pressure and water added. Extraction was carried out using ethyl acetate and the combined organic layers were washed with water, brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the residue purified by silica gel column chromatography to obtain methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate (3.7 g, 29.2%). The regiochemistry of the cyclopentyl group was confirmed by a NOE experiment.
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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